rac-cis-Ambroxol-d5

Beschreibung

Contextualizing Deuterated Analogues in Pharmaceutical Science and Research

Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in pharmaceutical science. tandfonline.com Replacing hydrogen with deuterium in a molecule, a process known as deuteration, can subtly alter its physicochemical properties. nih.govwikipedia.org This is primarily due to the "kinetic isotope effect," where the heavier mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. wikipedia.org This stronger bond can lead to a decreased rate of metabolism for some drugs, potentially improving their pharmacokinetic profiles. nih.govwikipedia.orgscispace.com

Beyond therapeutic applications, deuteration is crucial for creating stable isotope-labeled (SIL) internal standards. simbecorion.combiopharmaservices.com These labeled compounds are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by mass spectrometry. biopharmaservices.com This characteristic is fundamental to their role in quantitative analysis.

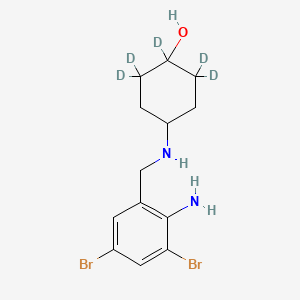

Significance of rac-cis-Ambroxol-d5 as a Labeled Isomeric Analogue of Ambroxol (B1667023)

Ambroxol is a medication used for its secretolytic properties in respiratory diseases. nih.gov It exists as different stereoisomers, including cis and trans forms. cphi-online.comnih.gov The compound this compound is a deuterated version of the cis-isomer of Ambroxol. cphi-online.com The "rac" prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers of the cis-isomer. The "-d5" signifies that five hydrogen atoms in the molecule have been replaced by deuterium atoms. nih.govpharmaffiliates.com

The significance of this compound lies in its specific application as a labeled analogue. cphi-online.com In research, particularly in studies involving the quantification of Ambroxol and its metabolites or impurities, having a labeled standard that closely mimics the behavior of the target analyte is essential for accuracy. bioanalysis-zone.comnih.gov

Overview of Its Role as a Research Internal Standard

The primary role of this compound in a research setting is to serve as an internal standard, especially in chromatographic techniques coupled with mass spectrometry (LC-MS/MS). simbecorion.comhubspotusercontent10.netcaymanchem.com An internal standard is a known concentration of a substance added to a sample being analyzed. biopharmaservices.com It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. biopharmaservices.comhubspotusercontent10.net

Because this compound is structurally and chemically very similar to Ambroxol, it behaves almost identically during extraction, chromatography, and ionization. simbecorion.com However, due to the five deuterium atoms, it has a higher mass than the unlabeled Ambroxol. nih.gov This mass difference allows a mass spectrometer to detect and quantify both the analyte (Ambroxol) and the internal standard (this compound) simultaneously and independently. nih.gov By comparing the response of the analyte to the known concentration of the internal standard, researchers can accurately determine the concentration of Ambroxol in a given sample, such as human plasma. nih.govpharmjournal.ru This technique is fundamental in pharmacokinetic studies and bioanalytical method development. simbecorion.comnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDGDEWWOUBZPM-SCGGTJNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Stereochemical Considerations for Deuterated Ambroxol Analogues

Stereoselective Synthesis Methodologies for cis-Ambroxol Derivatives

Ambroxol (B1667023) possesses stereocenters within its cyclohexanol (B46403) moiety, leading to the existence of cis and trans diastereomers. The therapeutically active form is the trans-isomer. The cis-isomer is typically considered an impurity, designated as Ambroxol EP Impurity D. google.comsynzeal.comcymitquimica.com Consequently, stereoselective synthesis methodologies are primarily focused on maximizing the yield of the trans-isomer while minimizing the formation of the cis form.

However, the targeted synthesis of cis-Ambroxol derivatives is crucial for their use as reference standards in analytical testing and impurity profiling. The key to controlling the stereochemical outcome lies in the selection of the starting materials. Most synthetic routes for Ambroxol involve the reaction of a 2-amino-3,5-dibromobenzaldehyde (B195418) derivative with 4-aminocyclohexanol. patsnap.comgoogle.com

To stereoselectively synthesize cis-Ambroxol, the corresponding cis-4-aminocyclohexanol is used as the key precursor. synzeal.comaxios-research.com A common synthetic approach is reductive amination. This process involves:

Condensation: 2-Amino-3,5-dibromobenzaldehyde reacts with cis-4-aminocyclohexanol to form a Schiff base (imine) intermediate.

Reduction: The resulting C=N double bond of the imine is selectively reduced to a C-N single bond, yielding the cis-Ambroxol product.

The stereochemistry of the cyclohexanol ring from the starting material is retained throughout this process, ensuring the formation of the desired cis product.

Deuterium (B1214612) Labeling Techniques and Positional Incorporation for rac-cis-Ambroxol-d5

The synthesis of this compound involves the specific incorporation of five deuterium atoms. Based on its molecular formula, C13H13D5Br2N2O, the deuterium labeling is targeted to the cyclohexanol ring. pharmaffiliates.com This is achieved by employing a deuterated version of the cyclohexanol precursor in the synthetic pathway.

The preparation of stereoselectively deuterated building blocks, such as deuterated cyclohexene (B86901) or cyclohexanol, is a specialized field. nih.govnih.gov These methods allow for precise control over the location and number of deuterium atoms. A general strategy for producing the required deuterated precursor for this compound synthesis would involve:

Synthesis of a Deuterated Cyclohexanone (B45756): Starting from a readily available material like benzene (B151609), a sequence of reactions involving deuterated reagents (e.g., deuterated acids, metal deuterides) can produce a cyclohexene or cyclohexanone with the desired deuteration pattern. nih.govnih.gov

Reduction and Isomer Separation: The deuterated cyclohexanone is then reduced, typically yielding a mixture of deuterated cis- and trans-cyclohexanols. These isomers must be separated using techniques like column chromatography.

Functional Group Transformation: The isolated deuterated cis-cyclohexanol is converted into deuterated cis-4-aminocyclohexanol.

Final Condensation: This labeled precursor, cis-4-aminocyclohexanol-d5, is then reacted with 2-amino-3,5-dibromobenzaldehyde via reductive amination, as described in the previous section, to yield the final product, this compound.

Synthesis and Characterization of Ambroxol Impurities and Their Labeled Counterparts

During the synthesis of Ambroxol, several impurities can be formed. The identification, synthesis, and characterization of these impurities are vital for quality control in pharmaceutical manufacturing. Characterization is typically performed using a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nih.gov The synthesis of labeled counterparts of these impurities follows identical synthetic routes, but with the use of appropriate deuterated starting materials.

Table 1: Common Ambroxol Impurities

| Impurity Name | Chemical Name |

|---|---|

| Ambroxol EP Impurity A | (2-Amino-3,5-dibromophenyl)methanol |

| Ambroxol EP Impurity B | trans-4-(6,8-dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol |

| Ambroxol EP Impurity D | cis-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride |

| Ambroxol Impurity F | 4-(6,8-dibromo)-3,4-dihydroquinazolin-3-yl)-cyclohexanol |

This table is based on information from multiple sources. google.comsynzeal.comsynzeal.compharmaffiliates.compatsnap.com

Controlling impurity levels is a critical aspect of drug synthesis. Several strategies have been developed to enhance the purity of Ambroxol and reduce the formation of unwanted byproducts.

Use of Protecting Groups: A primary strategy involves the protection of reactive functional groups. For instance, using a diacetylamido group to protect the active nitrogen atom on the 2-amino-3,5-dibromobenzyl moiety can prevent secondary reactions involving the benzene ring. google.com This approach has been shown to significantly reduce the number of impurities and increase the final product purity to over 99.9%. google.com

Optimization of Reaction Conditions: Precise control over reaction parameters is essential. This includes managing temperature, reaction duration, and the molar ratios of reactants and catalysts. google.com By carefully optimizing these conditions, side reactions can be minimized.

Process Control: One-pot processes and continuous distillation to remove byproducts like water can also help drive the reaction to completion and reduce impurity formation. quickcompany.in The goal of such optimized processes is to keep the content of any single impurity below the regulatory limit of 0.1%. quickcompany.in

The synthesis of specific impurities is necessary to produce analytical standards for method validation and quality control.

cis-Ambroxol (Impurity D): As detailed in section 2.1, the most direct synthetic route to cis-Ambroxol is the reductive amination of 2-amino-3,5-dibromobenzaldehyde with cis-4-aminocyclohexanol. synzeal.comcymitquimica.com

Impurity F (4-(6,8-dibromo-3,4-dihydroquinazolin-3-yl)-cyclohexanol): This impurity is not a simple stereoisomer but a structurally different compound formed through a cyclization reaction. It can be synthesized by reacting Ambroxol hydrochloride with formic acid under heated conditions (e.g., 60-90°C). patsnap.com The formic acid acts as a source of the additional carbon atom required to form the quinazoline (B50416) ring system.

Advanced Bioanalytical Methodologies for Quantitative Estimation in Preclinical Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological fluids due to its superior sensitivity, selectivity, and specificity.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method Development

The development of a robust UHPLC-MS/MS method for rac-cis-Ambroxol-d5 involves meticulous optimization of chromatographic conditions to ensure efficient separation from endogenous matrix components and potential metabolites. A rapid, simple, and sensitive UHPLC-MS/MS method has been developed for the determination of ambroxol (B1667023) in human plasma, which utilizes ambroxol-d5 as an internal standard. chrom-china.com The principles of this method are directly applicable to the quantification of this compound as the primary analyte.

For the separation, a C18 reversed-phase column is frequently employed. A study utilized a Waters XBridge BEH C18 column (50 mm × 2.1 mm, 2.5 μm) for the chromatographic separation. chrom-china.com The use of sub-2 µm particle columns in UHPLC allows for faster analysis times and improved resolution compared to traditional HPLC.

The mobile phase composition is critical for achieving good peak shape and retention. A common approach involves a gradient elution using a combination of an aqueous phase and an organic solvent, both typically containing a small percentage of an acid, such as formic acid, to improve ionization efficiency. For instance, a mobile phase consisting of 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in methanol (B129727) can be used. chrom-china.com The gradient elution starts with a higher proportion of the aqueous phase and progressively increases the organic phase concentration to elute the analyte.

Sample preparation is another crucial step to remove proteins and other interfering substances from the biological matrix. A simple protein precipitation with an organic solvent like methanol or acetonitrile (B52724) is often sufficient for plasma samples. researchgate.netchrom-china.com

A summary of typical UHPLC-MS/MS method parameters for the analysis of ambroxol, where this compound is used as an internal standard, is presented in Table 1. These parameters would be highly similar for the direct analysis of this compound.

Table 1: Typical UHPLC-MS/MS Method Parameters

| Parameter | Value |

|---|---|

| Chromatographic Column | Waters XBridge BEH C18 (50 mm × 2.1 mm, 2.5 μm) chrom-china.com |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water chrom-china.com |

| Mobile Phase B | 0.1% (v/v) Formic Acid in Methanol chrom-china.com |

| Flow Rate | 0.4 mL/min chrom-china.com |

| Elution Type | Gradient chrom-china.com |

| Injection Volume | 50 µL (of treated plasma sample) chrom-china.com |

| Sample Preparation | Protein precipitation with methanol chrom-china.com |

Optimization of Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Parameters

The sensitivity and specificity of the MS/MS detection are highly dependent on the optimization of the ionization source and the selection of appropriate precursor and product ions for Multiple Reaction Monitoring (MRM). Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of ambroxol and its deuterated analog due to the presence of basic nitrogen atoms that are readily protonated. researchgate.netmdpi.com

The optimization process involves infusing a standard solution of this compound into the mass spectrometer to determine the optimal ESI source parameters, such as capillary voltage, source temperature, and gas flows (nebulizing and drying gases).

For MRM, the precursor ion ([M+H]+) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The mass of this compound is higher than that of ambroxol due to the five deuterium (B1214612) atoms. A study monitoring ambroxol and its d5-internal standard reported the MRM transition for the internal standard as m/z 384.1 → 263.9. mdpi.com The collision energy and other MRM parameters are optimized to maximize the signal intensity of this transition, ensuring high sensitivity and specificity.

Table 2: Optimized ESI and MRM Parameters for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive researchgate.netmdpi.com |

| Precursor Ion (m/z) | 384.1 mdpi.com |

| Product Ion (m/z) | 263.9 mdpi.com |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) researchgate.netmdpi.com |

Application of Isotope Dilution Mass Spectrometry (IDMS)

The use of a stable isotope-labeled internal standard, such as this compound for the quantification of ambroxol, is a direct application of the isotope dilution mass spectrometry (IDMS) principle. researchgate.net This technique is considered the most accurate method for quantification as the internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thus compensating for any matrix effects or variations in the analytical process. researchgate.net

When quantifying this compound as the primary analyte, a different stable isotope-labeled analog, if available (e.g., ¹³C or ¹⁵N labeled ambroxol), would ideally be used as the internal standard to maintain the benefits of IDMS. If such a standard is not available, a structurally similar compound with similar chromatographic and ionization properties could be used as an internal standard, though this would not be a true IDMS approach. The linearity of the method for ambroxol, using ambroxol-d5 as the internal standard, has been demonstrated to be excellent over a concentration range of 2-400 ng/mL, with a correlation coefficient (r) of 0.998. chrom-china.com Similar performance would be expected for the analysis of this compound itself.

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detection Systems

While LC-MS/MS is the most sensitive technique, HPLC coupled with other detectors can also be employed for the quantitative analysis of this compound, particularly at higher concentrations. A review of analytical methods for ambroxol hydrochloride indicates that HPLC methods are used extensively. nih.gov

An HPLC system with UV detection is a common setup. The separation would typically be achieved on a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile or methanol. nih.gov Detection would be performed at a wavelength where ambroxol exhibits significant absorbance, such as around 242-255 nm. nih.gov However, UV detection is significantly less sensitive and selective than MS/MS detection and may be more susceptible to interferences from the biological matrix.

For the analysis of this compound, the chromatographic conditions would be very similar to those used for ambroxol. The deuterated compound will have nearly identical chromatographic behavior to the non-deuterated form.

Other Chromatographic and Spectroscopic Techniques in Preclinical Bioanalysis

Ultra Performance Liquid Chromatography (UPLC)

Ultra Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. bioscientia.de This results in significantly improved resolution, sensitivity, and speed of analysis. As mentioned in the UHPLC-MS/MS section, UPLC is the chromatographic front-end for the most sensitive analytical methods for ambroxol and its deuterated analog. researchgate.netchrom-china.com A stability-indicating RP-UPLC method has been described for the simultaneous determination of ambroxol hydrochloride and other compounds, demonstrating the utility of this technique for resolving the analyte from other substances. bioscientia.de The high resolving power of UPLC is particularly advantageous in preclinical bioanalysis where complex matrices are common.

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) stands as a refined and powerful method for the quantitative determination of compounds in complex matrices. nih.gov This technique offers the advantages of high sample throughput, minimal solvent usage, and the ability to analyze multiple samples simultaneously. For the analysis of ambroxol hydrochloride, the parent compound of this compound, HPTLC methods have been developed and validated, demonstrating their suitability for preclinical bioanalysis. oup.comnih.govresearchgate.net

A validated stability-indicating HPTLC method employs aluminum plates pre-coated with silica (B1680970) gel 60F-254 as the stationary phase. oup.comnih.govresearchgate.net A mobile phase consisting of methanol and triethylamine (B128534) in a 4:6 (v/v) ratio has been shown to produce a compact and well-defined spot for ambroxol hydrochloride, with a retention factor (Rf) value of 0.53 ± 0.02. oup.comnih.gov Densitometric analysis is typically performed in absorbance mode at a wavelength of 254 nm. oup.comnih.gov Such methods exhibit excellent linearity, with correlation coefficients (r²) often exceeding 0.99. oup.comnih.govresearchgate.net For instance, a linear relationship has been established in the concentration range of 100–1000 ng/spot. oup.comnih.govresearchgate.net The sensitivity of the method is notable, with limits of detection (LOD) and quantitation (LOQ) reported to be as low as 10 ng/spot and 30 ng/spot, respectively. oup.comnih.gov

Another HPTLC method developed for the simultaneous estimation of ambroxol hydrochloride with another active pharmaceutical ingredient utilized a mobile phase of ethyl acetate, methanol, toluene, water, and glacial acetic acid (6.0:3.0:2.0:1.0:0.5 v/v/v/v/v). walshmedicalmedia.com In this system, ambroxol hydrochloride presented an Rf value of 0.70 ± 0.05, with detection at 237 nm. walshmedicalmedia.com The method demonstrated linearity in a concentration range of 500-2500 ng/band and achieved an LOD of 50 ng/band and an LOQ of 120 ng/band. walshmedicalmedia.com

These findings underscore the robustness, precision, and accuracy of HPTLC for the quantification of ambroxol in various samples, a methodology directly applicable to its deuterated analogue, this compound, especially when used as an internal standard in bioanalytical studies. nih.govwalshmedicalmedia.com

HPTLC Methodologies for Ambroxol Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase | HPTLC aluminum plates with silica gel 60F-254 | Precoated silica gel 60 F254 plates | HPTLC plates with silica gel 60F254 |

| Mobile Phase | Methanol–triethylamine (4:6 v/v) | Ethyl acetate: methanol: toluene: water: glacial acetic acid (6.0:3.0:2.0:1.0:0.5 v/v) | Chloroform: methanol (9:1 v/v) |

| Detection Wavelength | 254 nm | 237 nm | 240 nm |

| Rf Value | 0.53 ± 0.02 | 0.70 ± 0.05 | Not Specified |

| Linearity Range | 100–1000 ng/spot | 500–2500 ng/band | 1000–7000 ng/spot |

| LOD | 10 ng/spot | 50 ng/band | Not Specified |

| LOQ | 30 ng/spot | 120 ng/band | Not Specified |

| Reference | oup.com, nih.gov, researchgate.net | walshmedicalmedia.com | nih.gov |

Electrochemical and Spectrophotometric Methods for Parent Compound Analysis

Electrochemical Methods

Electrochemical techniques provide a sensitive and cost-effective alternative for the quantitative analysis of electroactive compounds like ambroxol. electrochemsci.org These methods are based on the oxidation or reduction of the analyte at an electrode surface, where the resulting current is proportional to the concentration of the analyte. ingentaconnect.com

One approach involves adsorptive stripping voltammetry at a hanging mercury drop electrode (HMDE). ingentaconnect.com This method demonstrated a linear response over a concentration range of 0.2–6 μg/ml. ingentaconnect.com Various voltammetric modes, including differential pulse (DP) and square wave (SW), can be employed to enhance sensitivity. ingentaconnect.com

More recent developments have focused on modified electrodes to improve analytical performance. A glassy carbon electrode modified with zinc oxide nanoparticles (ZnO NPs) and carboxylated carbon nanotubes (c-CNTs) has been used for the determination of ambroxol hydrochloride. electrochemsci.orgresearchgate.net This modified electrode showed higher sensitivity and stability compared to unmodified electrodes, attributed to the synergistic effects of the nanomaterials. electrochemsci.org Using differential pulse voltammetry (DPV), this sensor achieved a linear range of 1 to 120 µM with a low detection limit of 0.02 µM. electrochemsci.org The oxidation peak potential for ambroxol occurred at approximately +0.72 V. electrochemsci.org Another study utilized a flow injection analysis system with a carbon film sensor for amperometric detection, achieving a wide linear dynamic range from 5x10⁻⁷ to 3.5x10⁻⁴ mol L⁻¹ and a detection limit of 7.6x10⁻⁸ mol L⁻¹. nih.gov

Electrochemical Methods for Ambroxol Determination

| Method | Electrode System | Technique | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|---|

| Adsorptive Stripping Voltammetry | Hanging Mercury Drop Electrode (HMDE) | Differential Pulse (DP), Square Wave (SW) | 0.2–6 μg/ml | Not Specified | ingentaconnect.com |

| Flow Injection Analysis | Carbon Film Resistor Electrode | Amperometry | 5x10⁻⁷–3.5x10⁻⁴ mol L⁻¹ | 7.6x10⁻⁸ mol L⁻¹ | nih.gov |

| Voltammetry | ZnO NPs/c-CNTs Modified Glassy Carbon Electrode | Differential Pulse Voltammetry (DPV) | 1–120 µM | 0.02 µM | electrochemsci.org |

| Voltammetry | MWCNT/Nafion Modified Glassy Carbon Electrode | Differential Pulse Voltammetry (DPV) | 1x10⁻⁸–1.8x10⁻⁶ M | 1x10⁻⁹ M | rjptonline.org |

Spectrophotometric Methods

UV-Visible spectrophotometry offers a simple, rapid, and economical option for the quantification of ambroxol hydrochloride, particularly in pharmaceutical formulations. ajrconline.orgresearchgate.net These methods can be based on the native UV absorbance of the molecule or on the formation of a colored complex through a chemical reaction.

Direct UV spectrophotometric methods have been developed that measure the absorbance of ambroxol hydrochloride at its wavelength of maximum absorbance (λmax), which is reported to be around 246.5 nm or 250 nm in solvents like distilled water or a water-methanol mixture. ajrconline.orgnih.gov Linearity has been demonstrated in concentration ranges such as 10-50 µg/ml. ajrconline.org Derivative spectroscopy can also be employed to enhance specificity and resolve overlapping spectra. ajrconline.org

Visible spectrophotometric methods involve reacting ambroxol, which possesses a primary aromatic amine group, with various chromogenic reagents. researchgate.netijpsr.comsphinxsai.com One common reaction is diazotization with sodium nitrite (B80452) in an acidic medium, followed by coupling with reagents like catechol, resorcinol, or β-naphthol in an alkaline medium. researchgate.netsphinxsai.com The resulting colored products can be measured at their respective λmax, for instance, 425 nm when coupled with catechol. researchgate.netsphinxsai.com Another method involves the formation of a Schiff base with p-dimethylaminobenzaldehyde (PDAB), which produces a yellow-colored species with a λmax of 423 nm. ijpsr.com These colorimetric methods have shown linearity in ranges such as 1.0-16 µg/ml (with catechol) and 5-30 µg/ml (with PDAB). researchgate.netijpsr.com

Spectrophotometric Methods for Ambroxol Quantification

| Method Type | Reagent(s) | Solvent | λmax | Linearity Range | Reference |

|---|---|---|---|---|---|

| UV Spectrophotometry | None | Distilled Water | 246.5 nm | 10-50 µg/ml | ajrconline.org |

| UV Spectrophotometry | None | Water:Methanol (1:1 v/v) | 250 nm | 5-30 µg/ml | nih.gov |

| Visible Spectrophotometry | Sodium Nitrite, Catechol | Distilled Water | 425 nm | 1.0-16 µg/ml | researchgate.net, sphinxsai.com |

| Visible Spectrophotometry | p-Dimethylaminobenzaldehyde (PDAB) | Not Specified | 423 nm | 5-30 µg/ml | ijpsr.com |

| Visible Spectrophotometry | Bromocresol Green | Chloroform | 422 nm | 10-120 µg/ml | asianpubs.org |

| Visible Spectrophotometry | 3-methyl-2-benzothiazolinone hydrazone (MBTH), Ceric Ammonium Sulphate | Distilled Water | Not Specified | 200-700 µg/ml | ijpsonline.com |

Preclinical Pharmacokinetic and Biotransformation Investigations of Ambroxol and Its Deuterated Analogues

Comparative Pharmacokinetic Studies in Animal Models

Preclinical pharmacokinetic studies of ambroxol (B1667023) have been conducted in several animal species to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are fundamental to understanding the behavior of the compound in a biological system before human trials.

Evaluation of Absorption and Distribution Kinetics in Various Animal Species

Following oral administration, ambroxol is generally rapidly and well-absorbed. Studies in rats and rabbits show that peak plasma concentrations are typically reached within a short timeframe. The distribution of ambroxol is wide, with the compound showing a high affinity for lung tissue, which is consistent with its therapeutic use as a mucolytic agent.

| Animal Species | Route of Administration | Tmax (hours) | Key Distribution Findings |

| Rat | Oral | ~0.5 - 1 | High concentrations in lung and kidney tissue. |

| Rabbit | Oral | ~2 | Significant accumulation in lung tissue. |

| Dog | Oral | ~1 - 2.5 | Wide distribution to various tissues. |

Analysis of Elimination Half-Life and Excretion Pathways in Animal Models

The elimination half-life of ambroxol varies between species. In rats, the elimination half-life is relatively short, whereas in dogs, it is longer. The primary route of excretion is via the kidneys, with the majority of the administered dose being eliminated in the urine as metabolites.

| Animal Species | Elimination Half-Life (t½) (hours) | Primary Excretion Route | Major Form in Excreta |

| Rat | ~1.4 - 4 | Renal | Metabolites |

| Rabbit | ~2 | Renal | Metabolites |

| Dog | ~7.5 | Renal | Metabolites and parent compound |

Isotope Effects on Pharmacokinetic Parameters of Deuterated Analogues in Preclinical Systems

The introduction of deuterium (B1214612) into a drug molecule, such as in rac-cis-Ambroxol-d5, can alter its pharmacokinetic profile through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond. This can lead to a decrease in the rate of metabolism, potentially resulting in a longer half-life and increased exposure to the parent drug. While specific preclinical pharmacokinetic data for this compound is not extensively published, the principles of KIE suggest that its metabolic clearance could be slower than that of non-deuterated ambroxol, assuming the deuteration has occurred at a site of metabolic attack.

Elucidation of Biotransformation Pathways and Metabolite Profiling in In Vitro and Animal Systems

The biotransformation of ambroxol is a critical aspect of its clearance and has been investigated in various in vitro and in vivo systems. These studies have identified both Phase I and Phase II metabolic pathways.

Identification of Phase I Metabolic Reactions and Metabolites (e.g., dibromoanthranilic acid)

Phase I metabolism of ambroxol primarily involves oxidation reactions mediated by the cytochrome P450 (CYP) enzyme system. The main routes of Phase I metabolism include N-dealkylation and hydroxylation. One of the major metabolites formed through the oxidative cleavage of the cyclohexyl ring is dibromoanthranilic acid.

| Metabolic Reaction | Enzyme System | Resulting Metabolite(s) |

| N-dealkylation | Cytochrome P450 | N-desmethylambroxol |

| Hydroxylation | Cytochrome P450 | Hydroxylated derivatives |

| Oxidative Cleavage | Not fully elucidated | Dibromoanthranilic acid |

Investigation of Phase II Metabolic Reactions and Conjugates

Following Phase I metabolism, the resulting metabolites, as well as the parent ambroxol, can undergo Phase II conjugation reactions. The primary Phase II pathway for ambroxol is glucuronidation, where glucuronic acid is attached to the molecule, increasing its water solubility and facilitating its excretion in the urine.

| Conjugation Reaction | Enzyme System | Resulting Conjugate(s) |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Ambroxol-O-glucuronide |

Role of Specific Enzyme Systems in the Metabolism of Ambroxol in Preclinical Models

The biotransformation of ambroxol is a critical determinant of its pharmacokinetic profile and is primarily mediated by Phase I and Phase II metabolic enzymes. In preclinical investigations, the cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, has been identified as playing a central role in the metabolism of ambroxol. These findings in animal models show parallels with data from human metabolism studies, establishing a basis for translational research.

The primary oxidative metabolite of ambroxol is dibromoanthranilic acid (DBAA). nih.govzywiebio.comnih.gov Studies utilizing human liver microsomes have conclusively identified CYP3A4 as the predominant enzyme responsible for the formation of DBAA from ambroxol. nih.govtandfonline.comresearchgate.net This metabolic pathway is dependent on NADPH and can be significantly inhibited by ketoconazole, a selective CYP3A inhibitor. nih.govtandfonline.com In these human-derived in vitro systems, the formation of DBAA exhibited Michaelis-Menten kinetics, confirming a specific enzyme-substrate interaction. nih.gov

| Enzyme Source | Apparent Km (µM) | Apparent Vmax |

|---|---|---|

| Human Liver Microsomes (n=3) | 248 ± 40.6 | 472 ± 192 pmol/min/mg protein |

| Recombinant Human CYP3A4 | 287 | 1.42 pmol/min/pmol P450 |

Preclinical studies in animal models, particularly in rats, have substantiated the significant role of the CYP3A enzyme system. koreascience.krmdpi.com Investigations into the drug-drug interaction potential between ambroxol and clarithromycin (B1669154), a known CYP3A4 inhibitor, demonstrated that co-administration significantly alters the pharmacokinetics of ambroxol in rats. koreascience.kr The presence of clarithromycin led to a marked, dose-dependent increase in the systemic exposure of ambroxol, as measured by its peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). koreascience.kr This interaction strongly suggests that ambroxol is a substrate for CYP3A enzymes in the rat's liver and small intestine, and that inhibition of this pathway increases the drug's bioavailability. koreascience.kr

| Treatment Group | Cmax (ng/mL) | AUC0-10h (ng·h/mL) | Relative Bioavailability (%) |

|---|---|---|---|

| Ambroxol alone (Control) | 470 ± 117.5 | 1059.8 ± 165.7 | 100 |

| Ambroxol + Clarithromycin (5 mg/kg) | 619.1 ± 136.9 | 1402.7 ± 255.4 | 132.3 |

| Ambroxol + Clarithromycin (10 mg/kg) | 806.4 ± 142.3 | 1815.1 ± 315.6 | 171.2 |

| *p<0.05, **p<0.01 compared with the control group. Data are presented as mean ± S.D. |

Comparative pharmacokinetic studies across different preclinical species, including the rat, rabbit, and dog, have revealed species-specific differences in ambroxol's elimination pathways. nih.gov While urinary excretion is the main route in man and rabbit, significant biliary excretion is also observed in rats and dogs, indicating potential variations in both Phase I and Phase II metabolic routes among species. nih.gov Furthermore, while CYP3A4 is the key enzyme in humans, it is noteworthy that this enzyme's regulation can differ between species; for instance, it is strongly induced by rifamycins (B7979662) in humans but not in mice, a factor that is critical when extrapolating metabolic data. researchgate.net

The development of deuterated analogues such as this compound is a strategy aimed at improving the metabolic profile of the parent drug. arctomsci.comxenotech.com The substitution of hydrogen with deuterium creates a stronger carbon-deuterium bond, which can slow the rate of metabolism at the site of deuteration. arctomsci.com For ambroxol, it is hypothesized that appropriate deuteration could decrease its sensitivity to metabolism by CYP3A4. researchgate.net This alteration is intended to potentially increase the drug's half-life and systemic exposure, which could be beneficial for certain therapeutic applications. tandfonline.com

In addition to CYP-mediated oxidation, ambroxol also undergoes Phase II metabolism, yielding glucuronide conjugates which are then excreted. zywiebio.comnih.gov

Molecular and Cellular Mechanistic Research of Ambroxol Preclinical and in Vitro Studies

Investigation of Ion Channel Modulation in Isolated Cellular and Neuronal Systems

Ambroxol's effects on ion channels, particularly voltage-gated sodium channels, have been a significant area of investigation, primarily in the context of its local anesthetic and potential analgesic properties. nih.govresearchgate.net

Preclinical research has identified Ambroxol (B1667023) as a potent blocker of voltage-gated sodium (NaV) channels. nih.govnih.gov Its action is particularly notable on the tetrodotoxin-resistant (TTX-R) NaV channels, which are predominantly expressed in sensory neurons. researchgate.netnih.gov

Studies have shown that Ambroxol preferentially inhibits the NaV1.8 channel, a key player in nociceptive (pain-sensing) pathways, and also demonstrates inhibitory effects on the NaV1.7 channel. tandfonline.comresearchgate.netresearchgate.net The blockade of these channels is thought to underlie its analgesic effects observed in various animal models of neuropathic and inflammatory pain. tandfonline.comnih.gov In rat dorsal root ganglion (DRG) neurons, Ambroxol has been shown to potently block Na+ channel currents. nih.gov While much of the focus has been on NaV1.8, which is expressed in small-fiber sensory neurons, Ambroxol's blocking action extends to other subtypes as well. tandfonline.comportico.org For instance, research has noted that at concentrations that significantly block NaV1.8, NaV1.2 channels were largely unaffected, suggesting a degree of selectivity. portico.org This preferential blockade of channels like NaV1.8, which are upregulated under painful conditions, is a key aspect of its mechanism in pain modulation. tandfonline.comresearchgate.net

Impact on Cellular Secretion and Mucociliary Transport Mechanisms in In Vitro Models

Ambroxol's primary clinical use as a mucoactive agent is supported by extensive in vitro evidence demonstrating its effects on airway epithelial cells, including the regulation of mucin and the enhancement of clearance mechanisms. zywiebio.comresearchgate.net

In vitro studies using human airway epithelial cell lines, such as NCI-H292, have provided detailed insights into how Ambroxol modulates mucus production. Research shows that while Ambroxol does not significantly affect the immediate secretion of mucin, it effectively inhibits the production of MUC5AC, a major gel-forming mucin. biomolther.orgbiomolther.orgresearchgate.net This inhibitory effect has been observed when mucin production is stimulated by agents like epidermal growth factor (EGF) or phorbol (B1677699) 12-myristate 13-acetate (PMA). biomolther.orgbiomolther.org

Further investigation revealed that Ambroxol's action occurs at the genetic level by inhibiting the expression of the MUC5AC gene itself. biomolther.orgbiomolther.org In some models, Ambroxol has also been shown to reduce MUC5AC mRNA levels in lung tissues. nih.gov However, it's worth noting that in studies with primary differentiated human tracheal-bronchial cells stimulated with IL-13, Ambroxol was less effective at reducing MUC5AC content compared to other agents like guaifenesin. nih.gov Some studies have also suggested that Ambroxol can stimulate the expression of MUC5AC in certain cell lines, indicating its regulatory role may be context-dependent. researchgate.net

Table 1: Effect of Ambroxol on Stimulated MUC5AC Production in NCI-H292 Cells

| Stimulant | Ambroxol Concentration | Outcome | Reference |

|---|---|---|---|

| EGF (25 ng/ml) | 10⁻⁴ M | Significant inhibition of MUC5AC protein production. | biomolther.org |

| PMA (10 ng/ml) | 10⁻⁴ M | Significant inhibition of MUC5AC protein production. | biomolther.org |

| EGF and PMA | 100 µM | Inhibition of MUC5AC gene expression. | biomolther.org |

| CSE (Cigarette Smoke Extract) | 2 µM and 20 µM | Inhibition of CSE-induced upregulation of MUC5AC mRNA levels. | nih.gov |

Ambroxol enhances mucociliary clearance, a critical defense mechanism of the respiratory tract. zywiebio.comnih.gov This is achieved in part by directly influencing the ciliary beat frequency (CBF) and ciliary bend angle (CBA) of airway epithelial cells. zywiebio.comefsm.online

In vitro studies on isolated tracheal cells from guinea pigs and more recent research on mouse airway ciliated cells have demonstrated that Ambroxol significantly increases CBF. zywiebio.comresearchgate.net A 2023 study elucidated the underlying signaling pathway, showing that Ambroxol activates CaV1.2, a voltage-gated Ca²⁺ channel. nih.gov This activation leads to an influx of calcium, which in turn triggers two downstream pathways: an increase in intracellular pH and a decrease in intracellular chloride concentration. Both pathways contribute to enhancing the CBF and the amplitude of the ciliary beat (CBA), thereby promoting more effective mucus transport. efsm.onlinenih.gov In human bronchial epithelial cells, while some studies showed Ambroxol had a weak trend towards increasing mucociliary transport rates, others have consistently reported a secretomotor effect, promoting the transport of mucus. nih.govefda.gov.et

Interactions with Lysosomal Function and Chaperone Activity in Preclinical Models

Beyond its mucolytic properties, Ambroxol has emerged as a molecule of interest for its role in lysosomal function, specifically as a pharmacological chaperone for the enzyme glucosylceramidase (GCase). researchgate.netnih.gov This action is particularly relevant to lysosomal storage disorders like Gaucher disease and has linked Ambroxol to neurodegenerative conditions such as Parkinson's disease. nih.govclinicaltrial.be

Mutations in the GBA1 gene can lead to misfolded GCase enzyme, which is then targeted for degradation instead of being transported to the lysosome where it functions. researchgate.net This deficiency causes Gaucher disease and is a major genetic risk factor for Parkinson's disease. nih.govclinicaltrial.be

Ambroxol acts as a pharmacological chaperone by binding to the misfolded GCase enzyme in the endoplasmic reticulum. frontiersin.orgguidetopharmacology.org This binding stabilizes the enzyme, facilitating its correct folding and transport to the lysosome. researchgate.netguidetopharmacology.org Inside the acidic environment of the lysosome, Ambroxol dissociates, leaving a functional enzyme. frontiersin.orgguidetopharmacology.org

Numerous in vitro studies using patient-derived fibroblasts and macrophages have demonstrated this effect. researchgate.netmdpi.com For example, treatment with Ambroxol has been shown to significantly increase GCase activity—by as much as 3.5-fold in macrophages from patients with GBA-Parkinson's disease—and reduce the accumulation of its substrate, glucosylceramide. researchgate.net Animal models have corroborated these findings, showing increased GCase activity in brain tissues following oral administration of Ambroxol. frontiersin.org This chaperone activity is seen as a promising therapeutic strategy for GCase-related disorders. mdpi.comgaucherdisease.org

Table 2: Effect of Ambroxol on GCase Activity in Preclinical Models

| Model System | Key Finding | Fold Increase in GCase Activity (Approx.) | Reference |

|---|---|---|---|

| Macrophages from Gaucher Disease (GD) patients | Significant increase in GCase activity after 4 days. | 3.3-fold | researchgate.net |

| Macrophages from GBA-Parkinson's Disease (GBA-PD) patients | Significant increase in GCase activity after 4 days. | 3.5-fold | researchgate.net |

| Fibroblasts from GD patients | Enhancement of GCase activity and trafficking. | Not specified | frontiersin.org |

| Transgenic mouse model (L444P/+) | Significant increase in GCase activity in brain tissues. | Not specified | frontiersin.org |

Attenuation of Endoplasmic Reticulum (ER) Stress Responses in Cellular Systems

Ambroxol has been identified as a pharmacological chaperone that can alleviate endoplasmic reticulum (ER) stress, particularly in the context of lysosomal storage disorders like Gaucher disease. Many genetic mutations lead to the misfolding of proteins, such as glucocerebrosidase (GCase), within the ER. This triggers the ER-associated degradation (ERAD) pathway and can induce a state of chronic ER stress. nih.govnih.gov

In vitro studies have demonstrated that ambroxol binds to and stabilizes mutant forms of GCase at the neutral pH of the endoplasmic reticulum. nih.govfrontiersin.org This chaperone activity facilitates the correct folding of the enzyme, allowing it to evade degradation and traffic to the lysosome. nih.gov By preventing the accumulation of misfolded proteins in the ER, ambroxol can mitigate the unfolded protein response, a key element of ER stress. nih.gov

The stabilizing effect of ambroxol on GCase has been confirmed using hydrogen/deuterium (B1214612) exchange mass spectrometry. These studies revealed that upon ambroxol binding, specific amino acid segments near the enzyme's active site are stabilized. nih.govresearchgate.net This mechanism suggests that by assisting in the proper conformation of the protein, ambroxol reduces the load on the ER's quality control machinery, thereby attenuating ER stress. While these detailed mechanistic studies have primarily utilized ambroxol, the principle of action as a pharmacological chaperone is expected to be retained by its deuterated analogues.

| Cell Model | Mutant Protein | Key Finding | Reference |

| Gaucher Disease Fibroblasts | N370S & F213I GCase | Ambroxol treatment increased mutant GCase activity and protein levels. | nih.gov |

| GD-1 Fibroblasts (N370S/N370S) | N370S GCase | Ambroxol enhanced GCase activity and protein levels in the lysosome-enriched fraction. | researchgate.net |

Modulation of Inflammatory Pathways and Signaling Molecules in In Vitro Models

Ambroxol exhibits anti-inflammatory properties that have been characterized in various in vitro models. These effects are mediated through the modulation of key signaling molecules involved in the inflammatory cascade.

Research has specifically investigated the influence of ambroxol on the nitric oxide (NO) signaling pathway. In vitro studies have shown that ambroxol can inhibit the NO-dependent activation of soluble guanylate cyclase (sGC). nih.gov This enzyme is a key component in the NO signaling cascade, which plays a role in various physiological processes, including inflammation.

In experiments using human platelet and rat lung sGC, ambroxol demonstrated a concentration-dependent inhibition of the enzyme's activation by sodium nitroprusside, an NO donor. nih.gov However, ambroxol did not affect the basal activity of sGC at lower concentrations and did not interfere with the enzyme's stimulation by protoporphyrin IX, indicating a specific interaction with the NO-dependent activation mechanism. nih.gov This inhibitory action on the NO/sGC pathway is a potential molecular mechanism contributing to the anti-inflammatory effects of ambroxol. nih.gov

| Enzyme Source | Activator | Ambroxol Effect | IC₅₀ Value | Reference |

| Human Platelet sGC | Sodium Nitroprusside | Concentration-dependent inhibition | 3.9 µM | nih.gov |

| Rat Lung sGC | Sodium Nitroprusside | Concentration-dependent inhibition | 2.1 µM | nih.gov |

Exploration of Autophagy Modulation and Lysosomal Homeostasis in Cellular Research

Ambroxol and its deuterated forms have been shown to modulate autophagy and lysosomal homeostasis, pathways crucial for cellular quality control and the clearance of dysfunctional components.

In vitro and in vivo studies have identified ambroxol as an inducer of autophagy. nih.gov In macrophage cell models, ambroxol treatment promoted the killing of intracellular mycobacteria, an effect linked to the induction of autophagy. nih.gov Further research in primary cortical neurons has shown that ambroxol increases the levels of LC3B-II, a key marker of autophagosome formation. nih.gov

Recent patent filings have described polydeuterated analogues of ambroxol as inducers of macroautophagy. bioworld.com In these preclinical studies, an unlabeled form of a deuterated ambroxol analogue was shown to induce the conversion of autophagosomes to autolysosomes in mouse embryonic fibroblasts. bioworld.com Furthermore, both the deuterated compound and its unlabeled form increased the size of lysosomes in human induced pluripotent stem cell-derived neurons. bioworld.com

The mechanism for autophagy induction by ambroxol may be linked to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. nih.gov By enhancing lysosomal function and the autophagic flux, ambroxol can aid in the clearance of protein aggregates and damaged organelles, thereby maintaining cellular homeostasis. The development of deuterated analogues of ambroxol aims to improve its metabolic stability, which could enhance these effects in vivo. nih.gov It has been suggested that appropriate deuteration of ambroxol could decrease its sensitivity to metabolism by enzymes like CYP3A4. nih.gov

| Cell Model | Compound | Key Finding | Reference |

| Mouse Embryonic Fibroblasts | Unlabeled form of deuterated ambroxol | Induced macroautophagy (conversion of autophagosomes to autolysosomes). | bioworld.com |

| Human iPSC-derived Neurons | Polydeuterated ambroxol analogue and its unlabeled form | Increased lysosomal size at 1, 10, and 30 µM. | bioworld.com |

| Primary Mouse Cortical Neurons | Ambroxol | Significantly increased LC3B-II levels at 10 µM and 30 µM. | nih.gov |

| Macrophages | Ambroxol | Induced autophagy and promoted mycobacterial killing. | nih.gov |

The Indispensable Role of Rac Cis Ambroxol D5 As a Reference Standard in Quantitative Bioanalysis

Standardization and Validation of Analytical Methods using Deuterated Internal Standards

The development of robust and reliable bioanalytical methods is a cornerstone of drug development. clearsynth.com The use of a stable isotope-labeled (SIL) internal standard, such as rac-cis-Ambroxol-d5, is highly recommended by regulatory agencies for quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govtandfonline.com SIL internal standards are considered the first choice because their physicochemical properties are nearly identical to the analyte of interest, in this case, Ambroxol (B1667023). scispace.com

The primary function of an internal standard is to correct for the variability inherent in the analytical process. scispace.com This includes variations in sample preparation, such as extraction recovery, and instrumental analysis, like injection volume and ionization efficiency in the mass spectrometer. scispace.com Because deuterated standards like this compound have a slightly higher mass than the unlabeled analyte due to the presence of deuterium (B1214612) atoms, they can be distinguished by the mass spectrometer while behaving almost identically during chromatography and ionization. clearsynth.comcaymanchem.com This co-elution and similar ionization response allow for accurate correction of matrix effects, which are the suppression or enhancement of the analyte's signal caused by other components in the biological sample. kcasbio.com The use of a SIL-IS helps to normalize these effects, leading to more reliable and reproducible data. kcasbio.com

Method validation, a process mandated by regulatory bodies, ensures that an analytical procedure is suitable for its intended purpose. clearsynth.com Key validation parameters include:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Stability: The chemical stability of the analyte in a biological sample under specific conditions for specific intervals.

The use of this compound during method validation for Ambroxol quantification helps to establish these parameters with a high degree of confidence. For instance, a validated isocratic HPLC method for Ambroxol hydrochloride has been developed, demonstrating the feasibility of achieving accurate and precise measurements. nih.gov

Ensuring Accuracy and Precision in Bioanalytical Assay Development for Preclinical Research

In preclinical research, where drug candidates are evaluated in animal models, the accurate quantification of drug concentrations in biological fluids and tissues is critical for understanding their pharmacokinetic and pharmacodynamic profiles. The use of this compound as an internal standard is instrumental in achieving the necessary accuracy and precision in these bioanalytical assays.

The close structural and physicochemical similarity between this compound and Ambroxol ensures that they behave almost identically during sample extraction, chromatography, and ionization. scispace.com This is particularly important in complex biological matrices like plasma, where matrix effects can significantly impact the accuracy of measurements. kcasbio.com By adding a known amount of this compound to the samples at the beginning of the workflow, any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard to a similar extent. The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively canceling out these variations and leading to more accurate results. clearsynth.com

Several studies have highlighted the importance of using deuterated internal standards for reliable quantification. For example, a rapid and reliable HPLC-MS/MS method was developed for the determination of Ambroxol in human plasma, showcasing the successful application of an internal standard to achieve accurate pharmacokinetic data. researchgate.net Another study on the simultaneous determination of multiple compounds, including Ambroxol, in human plasma also utilized deuterated derivatives as internal standards to ensure the validity of the results for pharmacokinetic studies. researchgate.net

The precision of a bioanalytical assay, which reflects the random error of the measurement, is also significantly improved by the use of a deuterated internal standard. By minimizing the variability introduced during the analytical process, the use of this compound leads to lower coefficients of variation (CV) for quality control samples, demonstrating the reproducibility of the assay.

Application in Stability Studies and Metabolite Identification of Ambroxol in Research Samples

Beyond routine quantification, this compound plays a vital role in the stability assessment of Ambroxol in biological matrices and in the identification of its metabolites.

Stability Studies: Stability testing is a critical component of bioanalytical method validation, ensuring that the concentration of the analyte does not change from the time of sample collection to the time of analysis. oup.com This includes evaluating the stability of the analyte under various conditions, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. By using this compound as an internal standard, any degradation of Ambroxol during these stability experiments can be accurately assessed. Since the deuterated standard is expected to have similar stability to the unlabeled drug, it serves as a reliable comparator.

Metabolite Identification: Ambroxol is a metabolite of Bromhexine. rjptonline.orgdoveresearchlab.comcphi-online.com During drug development, it is essential to identify and characterize the metabolites of a drug candidate. Stable isotope-labeled compounds are powerful tools in these metabolite identification studies. The unique mass signature of this compound allows researchers to distinguish it from its unlabeled counterpart and potential metabolites in complex biological samples. Techniques like hydrogen/deuterium exchange mass spectrometry can be employed to study the structural dynamics and interactions of a drug with its target, as has been demonstrated in research involving Ambroxol. nih.gov While this compound is primarily an internal standard for the parent drug, its known isotopic pattern can aid in the interpretation of mass spectra and the tentative identification of metabolic pathways by observing mass shifts corresponding to specific metabolic transformations.

Future Directions and Emerging Research Avenues for Deuterated Ambroxol Analogues

Development of Novel High-Throughput Analytical Platforms for Complex Biological Matrices

The analysis of drug compounds and their metabolites within complex biological matrices such as blood, plasma, and tissues presents significant analytical challenges. The development of robust, high-throughput analytical platforms is crucial for accelerating drug discovery and development.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds. In the context of deuterated analogues, these platforms are essential for quantitative analysis in various studies. nsf.gov Automated systems that couple liquid chromatography with tandem mass spectrometry (LC-MS/MS) are at the forefront of this field. lcms.cz For instance, fully automated platforms can perform sample preparation, including dispensing, stirring, and filtering, before injecting the sample into the LC-MS/MS system for analysis. lcms.cz

The use of deuterated compounds, such as rac-cis-Ambroxol-d5, as internal standards is a critical component of these analytical methods. caymanchem.com Because they are chemically identical to the analyte but have a different mass, deuterated internal standards can compensate for variations in sample preparation and instrumental analysis, thereby improving the accuracy and precision of quantification.

Future developments are focused on enhancing the speed, sensitivity, and specificity of these platforms. Innovations in desorption electrospray ionization (DESI) mass spectrometry, for example, allow for the direct, chromatography-free analysis of complex samples with throughputs of less than one second per sample. nsf.gov Continued advancements in both analytical instrumentation and the computational workflows for data processing are expected to further refine the ability to accurately and efficiently quantify deuterated ambroxol (B1667023) analogues in biological systems. universiteitleiden.nl

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | rac-cis-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanol-d5 | pharmaffiliates.com |

| CAS Number | 1217679-83-8 | pharmaffiliates.com |

| Molecular Formula | C13H13D5Br2N2O | pharmaffiliates.com |

| Molecular Weight | 383.13 g/mol | pharmaffiliates.comscbt.com |

| IUPAC Name | 4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol | nih.gov |

| Application | Labeled analogue of cis-Ambroxol, used as an internal standard. | pharmaffiliates.comcphi-online.com |

Integration of Advanced Preclinical Models for Comprehensive Mechanistic Elucidation

Understanding the precise mechanism of action of a drug is fundamental to its development. Advanced preclinical models are increasingly being integrated into research to provide a more comprehensive elucidation of how drugs like deuterated Ambroxol analogues function at a cellular and systemic level.

Traditionally, preclinical research has relied on standard cell cultures and animal models. While valuable, there is a drive towards models that more accurately recapitulate human physiology. A patent for polydeuterated analogues of Ambroxol describes their use in sophisticated preclinical models, including human induced pluripotent stem cell (iPSC)-derived neurons. bioworld.com In these studies, the deuterated compound and its unlabeled form were shown to increase lysosomal size in both wild-type and mutant-expressing neurons, suggesting a potential mechanism for their therapeutic effect in neurodegenerative diseases. bioworld.com

The future of preclinical modeling lies in technologies such as organ-on-a-chip systems and 3D organoids, which can simulate the complex microenvironments of human organs. These models offer a more predictive assessment of a drug's efficacy and metabolism compared to conventional 2D cell cultures. For deuterated ambroxol analogues, these advanced systems could provide critical insights into their absorption, distribution, metabolism, and excretion (ADME) profiles and help to clarify their effects on cellular pathways implicated in diseases like Parkinson's.

Computational Modeling and Simulation for Predicting Interactions and Metabolic Fate

Computational modeling and in silico simulations have become indispensable tools in modern drug development, offering the ability to predict a drug's behavior before it is synthesized or tested in the lab. oup.com For deuterated compounds, these models are particularly useful for predicting the impact of isotopic substitution on metabolic fate.

The primary rationale for deuteration is to slow down drug metabolism by reinforcing chemical bonds (C-D bonds being stronger than C-H bonds) that are susceptible to cleavage by metabolic enzymes, a phenomenon known as the kinetic isotope effect. informaticsjournals.co.ininformaticsjournals.co.in Computational models can predict these "metabolic soft spots" in a molecule and estimate how deuteration will alter its metabolic pathway. nih.gov

Metabolic flux analysis (MFA) and other constraint-based modeling approaches can simulate the flow of metabolites through complex biochemical networks. oup.comnih.gov When combined with data from stable isotope labeling experiments, these models can provide highly accurate measurements of in vivo metabolic fluxes. oup.com For deuterated Ambroxol analogues, such models could predict the extent to which their metabolism is slowed, anticipate the formation of any unique metabolites, and help to optimize the placement of deuterium (B1214612) atoms for the desired pharmacokinetic profile. informaticsjournals.co.in Several computational tools, such as geoRge and mzMatch-ISO, have been specifically developed to analyze data from stable isotope-labeling experiments, further enhancing the power of this integrated approach. universiteitleiden.nlacs.org

Exploration of Additional Research Applications for Isotopic Labeling in Drug Discovery and Development

Isotopic labeling, including deuteration, offers a wide array of applications in pharmaceutical research beyond simply improving a drug's metabolic stability. musechem.com The ability to trace the journey of a labeled molecule through a biological system provides unparalleled insights into its pharmacological profile. metsol.com

Stable isotope labeling is a cornerstone of ADME studies, which investigate a drug's absorption, distribution, metabolism, and excretion. chemicalsknowledgehub.com By incorporating isotopes into a drug candidate, researchers can track its movement and transformation with high precision using mass spectrometry. metsol.com This is essential for identifying metabolites, determining routes of elimination, and conducting mass balance studies. chemicalsknowledgehub.comacs.org

Furthermore, isotope-labeling techniques are vital for elucidating the structure of metabolic pathways and networks. nih.gov By tracing the conversion of a labeled precursor into its various metabolic products, scientists can map out complex biochemical processes and understand how they are affected by disease or drug treatment. universiteitleiden.nlnih.gov This provides a dynamic view of the metabolic landscape, which is critical for both drug development and understanding disease pathophysiology. universiteitleiden.nlmetsol.com The versatility of isotopic labeling ensures it will remain a pivotal technique in advancing pharmaceutical research. musechem.com

Table 2: Key Research Applications of Isotopic Labeling in Drug Discovery

| Application Area | Description | Source |

|---|---|---|

| Pharmacokinetic (PK) Profile Improvement | Deuteration can slow metabolic breakdown, leading to a longer half-life, reduced dosing frequency, and potentially improved safety and efficacy. | nih.govinformaticsjournals.co.in |

| ADME Studies | Labeled compounds are used to trace the Absorption, Distribution, Metabolism, and Excretion of a drug in the body. | chemicalsknowledgehub.comacs.org |

| Metabolite Identification | Isotopes act as tags to help identify the structures of metabolites formed in biological systems. | nih.govchemicalsknowledgehub.com |

| Internal Standards | Deuterated compounds serve as ideal internal standards for quantitative analysis in bioanalytical methods, such as LC-MS. | |

| Mechanistic Studies | Isotopic tracers help elucidate metabolic pathways and the mechanism of action of drugs at a molecular level. | nih.govmusechem.com |

| Binding Assays | Labeled compounds are used to characterize the binding affinity of a drug to its target receptor. | acs.org |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Ambroxol |

| Bromhexine |

Q & A

Basic Research Questions

Q. How is rac-cis-Ambroxol-d5 synthesized and characterized for use as an internal standard in pharmacokinetic studies?

- Methodological Answer : this compound is synthesized via deuterium labeling at specific positions of the ambroxol molecule. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic purity (>99% deuterium incorporation). High-performance liquid chromatography (HPLC) coupled with UV detection is used to assess chemical stability under varying pH and temperature conditions .

Q. What analytical techniques are validated for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Method validation follows FDA/EMA guidelines, including parameters like linearity (1–500 ng/mL), precision (CV <15%), and recovery rates (85–115%). Matrix effects are mitigated using deuterated internal standards, with cross-validation against non-deuterated ambroxol to ensure specificity .

Advanced Research Questions

Q. How can researchers design a robust pharmacokinetic (PK) study using this compound as an internal standard?

- Methodological Answer : Use a crossover design with controlled variables (e.g., fasting state, dosing intervals). Incorporate this compound at a fixed ratio (1:1) to the analyte in plasma samples. Apply the PICOT framework (Population: healthy volunteers; Intervention: ambroxol formulation; Comparison: reference vs. test; Outcome: AUC/Cmax; Time: 24-hr sampling) to align with regulatory bioequivalence criteria. Statistical analysis plans should include non-compartmental modeling and ANOVA for inter-subject variability .

Q. What methodologies resolve discrepancies in this compound recovery rates across experimental setups?

- Methodological Answer : Discrepancies often arise from matrix effects or ionization suppression in MS. Solutions include:

- Standard addition method : Spiking known concentrations into blank matrices to calibrate recovery.

- Cross-lab validation : Harmonizing protocols using shared reference materials.

- Meta-analysis : Pooling data from multiple studies (e.g., Janssen et al., 1988 ) to identify systematic biases. Statistical tools like Bland-Altman plots assess inter-study agreement .

Q. How can statistical experimental design optimize this compound formulations for enhanced stability?

- Methodological Answer : Apply Box-Behnken or central composite designs to evaluate factors like excipient ratios, pH, and temperature. Response surface methodology (RSM) models interactions between variables, with outcomes targeting viscosity (50–200 cP), drug release (>90% at 12 hrs), and gelation time (<30 mins). Validate models using ANOVA (p < 0.05) and desirability functions .

Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound datasets?

- Methodological Answer :

- Metadata tagging : Use platforms like Zenodo to embed compound-specific identifiers (InChIKey: JBDGDEWWOUBZPM-UHFFFAOYSA-N ).

- Interoperability : Adopt ISA-Tab standards for LC-MS/MS data, linking raw files to experimental protocols.

- Reproducibility : Share anonymized pharmacokinetic data via repositories (e.g., ClinicalStudyDataRequest.com ) with DOI-based tracking .

Key Considerations for Data Contradictions

- Cross-disciplinary validation : Compare pharmacokinetic data against in vitro permeability assays (e.g., Caco-2 models) to identify absorption-related outliers.

- Ethical frameworks : Align study designs with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to address translational gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.